![molecular formula C5H2ClFN4 B1412852 5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 2096987-07-2](/img/structure/B1412852.png)

5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine

Übersicht

Beschreibung

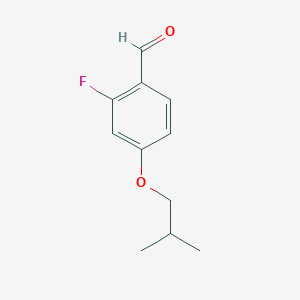

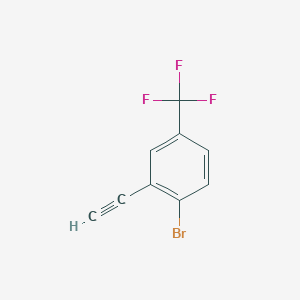

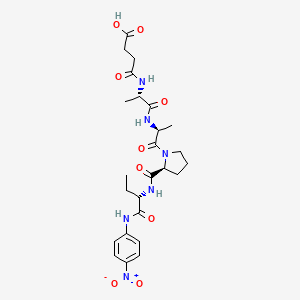

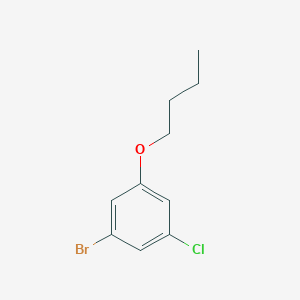

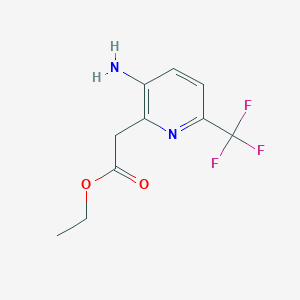

“5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine” is a chemical compound with the molecular formula C5H2ClFN4 . It’s a part of the triazolopyrimidine class of compounds, which are known for their wide range of biological and pharmacological activities .

Synthesis Analysis

The synthesis of triazolopyrimidines can be achieved through various methods. One approach involves the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines . Another method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides .Molecular Structure Analysis

The molecular structure of “5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine” consists of a six-membered pyrimidine ring fused with a five-membered triazole ring. The pyrimidine ring contains two nitrogen atoms and the triazole ring contains three nitrogen atoms. The compound also contains a chlorine atom and a fluorine atom .Wissenschaftliche Forschungsanwendungen

Antitumor Applications

Triazolopyrimidines have been reported to possess antitumor properties. This suggests that “5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine” could potentially be explored for its efficacy in cancer treatment protocols or as a part of chemotherapeutic drug development .

Neurological Disorder Treatment

Compounds with the triazolopyrimidine moiety have been used in the treatment of Alzheimer’s disease and insomnia. This indicates a potential for “5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine” to be studied for similar neurological applications .

Receptor Antagonism

Some triazolopyrimidines act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators. Research into “5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine” could focus on its potential as a receptor antagonist in various physiological pathways .

Metabolic Disorder Therapeutics

The development of triazolopyrimidines has been influenced by their potential as bio-isosteres for purines and carboxylic acids. This opens up possibilities for “5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine” to be investigated as a therapeutic agent for metabolic disorders such as dyslipidemia, coronary heart disease, and diabetes .

Antimicrobial Properties

Triazolopyrimidines have shown promise in antimicrobial applications. Although the specific antimicrobial efficacy of “5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine” has not been detailed, it could be an area of interest for further research .

Synthetic Chemistry Advancements

The race to develop novel medicines often involves the synthesis of new compounds. “5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine” may contribute to this field by providing a new scaffold for synthetic chemists to build upon in drug discovery efforts .

DNA/RNA Structural Analogues

Pyrimidines are integral to the structure of DNA and RNA. The halogenated derivatives of pyrimidines have been tested for biological activity due to their structural similarity. “5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine” could be researched for its potential role in genetic research or gene therapy applications .

Parasitic Disease Treatment

Complexes of triazolopyrimidines with metals like Pt and Ru have shown high activity against parasites and have been used in treating cancer. This suggests another avenue where “5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine” could be applied in parasitology and oncology research .

Eigenschaften

IUPAC Name |

5-chloro-8-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN4/c6-5-8-1-3(7)4-9-2-10-11(4)5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNKQZVQUORKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC=NN2C(=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1412769.png)

![1-[4-(3,5-Dichlorophenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412772.png)

![2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B1412788.png)

![Sodium 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1412789.png)

![4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1412790.png)